![molecular formula C18H10Br2N4O2 B2851913 1-(3-Bromophenyl)-3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one CAS No. 1251623-70-7](/img/structure/B2851913.png)
1-(3-Bromophenyl)-3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
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Overview
Description
1-(3-Bromophenyl)-3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is commonly referred to as BPO-27 and is a pyridazinone-based ligand that has shown promising results in various studies.
Mechanism of Action
The mechanism of action of BPO-27 is not fully understood, but it is believed to involve the coordination of the pyridazinone ligand to a metal center. This coordination leads to the formation of a stable complex that can act as a catalyst or exhibit other properties, such as electron-transporting abilities.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of BPO-27. However, some studies have shown that BPO-27 has low toxicity and is well-tolerated in laboratory animals. This suggests that BPO-27 may have potential applications in biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPO-27 is its versatility as a ligand. BPO-27 can be used in various reactions and has shown promising results in catalysis and photovoltaics. However, the synthesis of BPO-27 is a multi-step process that requires careful attention to detail and precise reaction conditions. This can make it challenging to work with in a laboratory setting.
Future Directions
There are several future directions for research on BPO-27. One potential direction is to investigate its applications in biological systems. BPO-27 has shown low toxicity and may have potential as a drug candidate or in other biological applications. Another potential direction is to explore the use of BPO-27 in the development of new materials, such as organic solar cells or other electronic devices. Additionally, further research is needed to fully understand the mechanism of action of BPO-27 and its potential applications in various fields.
Synthesis Methods
The synthesis of BPO-27 involves the reaction of 3-bromoaniline and 3-bromo-1,2,4-oxadiazole in the presence of potassium carbonate and copper(I) iodide. This reaction leads to the formation of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is then reacted with 2-cyanopyridine in the presence of potassium tert-butoxide to yield BPO-27. The overall synthesis of BPO-27 is a multi-step process that requires careful attention to detail and precise reaction conditions.
Scientific Research Applications
BPO-27 has shown potential applications in various scientific research fields. One of the most promising applications of BPO-27 is in the field of catalysis. BPO-27 has been shown to be an effective catalyst for various reactions, including Suzuki-Miyaura cross-coupling reactions, C-H activation, and aerobic oxidation of alcohols. Another potential application of BPO-27 is in the field of photovoltaics. BPO-27 has been shown to have good electron-transporting properties, which could make it useful in the development of organic solar cells.
properties
IUPAC Name |
1-(3-bromophenyl)-3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2N4O2/c19-12-4-1-3-11(9-12)17-21-18(26-23-17)16-15(25)7-8-24(22-16)14-6-2-5-13(20)10-14/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVBAWBFXLWSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one |
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